molecular formula C7H3F3N2O B13111100 3-(Trifluoromethoxy)picolinonitrile

3-(Trifluoromethoxy)picolinonitrile

Cat. No.: B13111100
M. Wt: 188.11 g/mol
InChI Key: YXOUCZRBSSPMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a picolinonitrile structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)picolinonitrile typically involves the trifluoromethoxylation of picolinonitrile. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted picolinonitriles and trifluoromethoxylated derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(Trifluoromethoxy)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to its observed effects in medicinal and biological applications .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)picolinonitrile
  • 3-(Trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethoxy)pyridine

Comparison: Compared to similar compounds, 3-(Trifluoromethoxy)picolinonitrile is unique due to its specific substitution pattern and the presence of both the trifluoromethoxy and nitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in the design of new molecules with enhanced biological activity and stability .

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

3-(trifluoromethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H

InChI Key

YXOUCZRBSSPMGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.